molecular formula C8H6O4 B14576796 4,5-Dihydroxy-2-benzofuran-1(3H)-one CAS No. 61407-22-5

4,5-Dihydroxy-2-benzofuran-1(3H)-one

Cat. No.: B14576796
CAS No.: 61407-22-5
M. Wt: 166.13 g/mol
InChI Key: FPWCSPCJMAFVTA-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the oxidative cyclization of ortho-hydroxyphenylacetic acid derivatives. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The lactone ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

4,5-Dihydroxy-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-benzofuran-1(3H)-one: Lacks one hydroxyl group compared to 4,5-Dihydroxy-2-benzofuran-1(3H)-one.

    5-Hydroxy-2-benzofuran-1(3H)-one: Lacks one hydroxyl group compared to this compound.

    2-Benzofuran-1(3H)-one: Lacks both hydroxyl groups.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This dual hydroxylation can enhance its antioxidant properties and provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

61407-22-5

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

4,5-dihydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6O4/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2,9-10H,3H2

InChI Key

FPWCSPCJMAFVTA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2O)O)C(=O)O1

Origin of Product

United States

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